
Thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thieno and pyridinium rings in its structure contributes to its unique chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide typically involves the reaction of thieno(3,2-c)pyridine with m-methoxyphenacyl bromide. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like ethanol or ethylene glycol . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the pyridinium ring can yield dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted thieno(3,2-c)pyridinium derivatives.
- Thieno(3,2-c)pyridine sulfoxides and sulfones.
- Dihydropyridine derivatives .
Aplicaciones Científicas De Investigación
Thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases, thereby exerting anticancer effects . The exact molecular pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
- Thieno(2,3-b)pyridine derivatives.
- Thieno(3,2-d)pyrimidine derivatives.
- Thieno(3,4-b)pyridine derivatives .
Comparison: Thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide is unique due to the presence of the m-methoxyphenacyl group, which imparts distinct chemical and biological properties. Compared to other thienopyridine derivatives, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Propiedades
Número CAS |
53885-71-5 |
|---|---|
Fórmula molecular |
C16H14BrNO2S |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-2-thieno[3,2-c]pyridin-5-ium-5-ylethanone;bromide |
InChI |
InChI=1S/C16H14NO2S.BrH/c1-19-14-4-2-3-12(9-14)15(18)11-17-7-5-16-13(10-17)6-8-20-16;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NQHDUYIWEOTDRZ-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
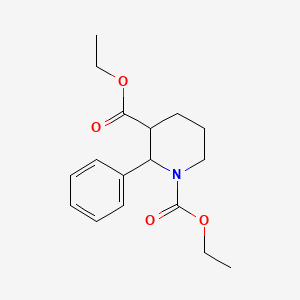

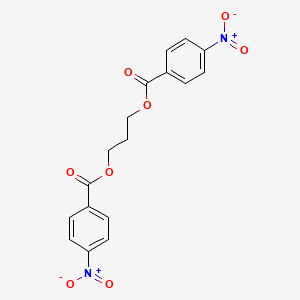


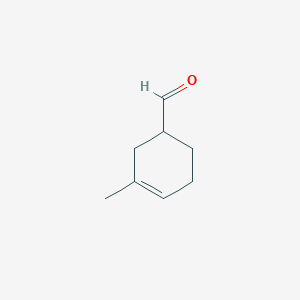
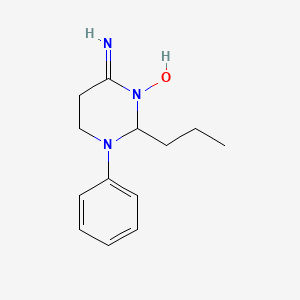
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
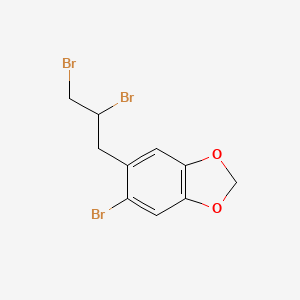
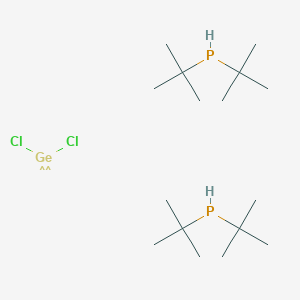

![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
